molecular formula C16H17NO2 B275870 4-{[(2-Phenylethyl)amino]methyl}benzoic acid

4-{[(2-Phenylethyl)amino]methyl}benzoic acid

Cat. No. B275870
M. Wt: 255.31 g/mol
InChI Key: SCBCPVCJGAUVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-Phenylethyl)amino]methyl}benzoic acid, also known as PAMBA, is a compound that has gained attention in scientific research for its potential applications in drug discovery and development. PAMBA is a benzamide derivative that has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.

Mechanism of Action

The mechanism of action of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid involves the inhibition of the target enzyme by binding to its active site. 4-{[(2-Phenylethyl)amino]methyl}benzoic acid has been shown to form a covalent bond with the enzyme, which results in irreversible inhibition. The exact mechanism of inhibition may vary depending on the target enzyme, but in general, 4-{[(2-Phenylethyl)amino]methyl}benzoic acid acts as a competitive inhibitor by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid are dependent on the target enzyme and the specific disease or condition being treated. Inhibition of acetylcholinesterase and butyrylcholinesterase has been linked to the treatment of Alzheimer's disease, while inhibition of carbonic anhydrase has been linked to the treatment of glaucoma and cancer. 4-{[(2-Phenylethyl)amino]methyl}benzoic acid has also been shown to exhibit anticonvulsant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid is its potent inhibitory activity against a range of enzymes, which makes it a promising candidate for drug discovery and development. However, one limitation is that 4-{[(2-Phenylethyl)amino]methyl}benzoic acid may exhibit off-target effects, which could lead to unwanted side effects and toxicity. Additionally, the irreversible nature of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid's inhibition may limit its use in certain applications where reversible inhibition is desired.

Future Directions

There are several future directions for research on 4-{[(2-Phenylethyl)amino]methyl}benzoic acid. One area of focus could be the development of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid derivatives with improved selectivity and potency. Another area of focus could be the investigation of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid's potential applications in the treatment of other diseases and conditions, such as epilepsy and inflammation. Additionally, further studies could be conducted to investigate the safety and toxicity of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid in vivo.

Synthesis Methods

The synthesis of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid involves the reaction of 4-aminomethylbenzoic acid with phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction is complete, the product is purified by recrystallization or chromatography.

Scientific Research Applications

4-{[(2-Phenylethyl)amino]methyl}benzoic acid has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are enzymes that play important roles in various physiological processes. Inhibition of these enzymes has been linked to the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.

properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-[(2-phenylethylamino)methyl]benzoic acid

InChI

InChI=1S/C16H17NO2/c18-16(19)15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2,(H,18,19)

InChI Key

SCBCPVCJGAUVFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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